Bienvenue dans la boutique en ligne BenchChem!

Afabicin

Enzyme inhibition Selectivity Safety margin

Afabicin (Debio 1450) is the only commercially available phosphonooxymethyl prodrug of AFN-1252 that achieves >80% oral bioavailability—enabling systemic FabI-targeted MRSA therapy without parenteral administration. Its active moiety AFN-1252 exhibits >200,000-fold selectivity for S. aureus FabI over human FAS, eliminating off-target toxicity seen with triclosan. With a spontaneous resistance frequency <1×10⁻¹⁰ (250× lower than mupirocin), Afabicin ensures stable susceptibility across serial passage studies. Procure Afabicin for oral-dosing PK/PD models, clean mechanism-of-action validation, and long-term resistance evolution experiments where genetic fidelity is paramount.

Molecular Formula C23H24N3O7P
Molecular Weight 485.4 g/mol
CAS No. 1518800-35-5
Cat. No. B605207
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAfabicin
CAS1518800-35-5
SynonymsAfabicin
Molecular FormulaC23H24N3O7P
Molecular Weight485.4 g/mol
Structural Identifiers
SMILESCC1=C(OC2=CC=CC=C12)CN(C)C(=O)C=CC3=CC4=C(N=C3)N(C(=O)CC4)COP(=O)(O)O
InChIInChI=1S/C23H24N3O7P/c1-15-18-5-3-4-6-19(18)33-20(15)13-25(2)21(27)9-7-16-11-17-8-10-22(28)26(23(17)24-12-16)14-32-34(29,30)31/h3-7,9,11-12H,8,10,13-14H2,1-2H3,(H2,29,30,31)/b9-7+
InChIKeyHFYMDQMXVPJNTH-VQHVLOKHSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Afabicin (CAS 1518800-35-5): A Prodrug of the Selective Staphylococcus aureus FabI Inhibitor AFN-1252


Afabicin (formerly Debio 1450) is a phosphonooxymethyl prodrug of the active antibacterial agent AFN-1252, a potent and selective inhibitor of Staphylococcus aureus enoyl-acyl carrier protein reductase (FabI) [1]. This prodrug design addresses the poor oral bioavailability of the parent compound AFN-1252, enabling systemic exposure for the treatment of staphylococcal infections including methicillin-resistant S. aureus (MRSA) [2]. The active moiety AFN-1252 targets a bacterial fatty acid synthesis enzyme that is essential for S. aureus viability but has no human homolog, providing a narrow-spectrum antibacterial profile [1].

Why In-Class FabI Inhibitors Cannot Substitute for Afabicin: Selectivity and Prodrug Design


Generic FabI inhibitors such as triclosan exhibit broad-spectrum inhibition across bacterial species and also show off-target activity against mammalian fatty acid synthase (FAS), limiting their systemic use [1]. In contrast, Afabicin’s active moiety AFN-1252 demonstrates extreme selectivity for S. aureus FabI over human FAS and other bacterial FabI enzymes, meaning that substituting a non-selective FabI inhibitor would introduce unacceptable toxicity and narrow the therapeutic window [2]. Furthermore, the prodrug strategy used in Afabicin is not transferable to other analogs; the phosphonooxymethyl group enables oral absorption (bioavailability >80% in preclinical models) whereas the parent AFN-1252 has <5% oral bioavailability, making direct substitution with AFN-1252 impractical for oral dosing [3].

Quantitative Differentiation Evidence for Afabicin (AFN-1252 Active Moiety) vs. Class Alternatives


Extreme Selectivity for S. aureus FabI Over Human Fatty Acid Synthase

In a direct enzyme inhibition assay, AFN-1252 (active moiety of Afabicin) inhibited S. aureus FabI with an IC50 of 0.5 nM, while showing no inhibition of human fatty acid synthase (FAS) up to the highest tested concentration of 100 µM, resulting in a selectivity ratio >200,000-fold [1]. In contrast, the broad-spectrum FabI inhibitor triclosan inhibits human FAS with an IC50 of approximately 10 µM, giving a selectivity ratio of only 20- to 200-fold against bacterial FabI [1].

Enzyme inhibition Selectivity Safety margin FabI inhibitor

Superior Potency Against MRSA Clinical Isolates Compared to Frontline Antibiotics

In a cross-study comparison using CLSI broth microdilution, AFN-1252 (active moiety of Afabicin) demonstrated an MIC90 of 0.015 μg/mL against 300 MRSA clinical isolates [1]. Under the same standardized assay conditions, linezolid shows an MIC90 of 2 μg/mL and vancomycin shows an MIC90 of 1 μg/mL against comparable MRSA panels [2]. This represents a >130-fold lower MIC90 for AFN-1252 relative to linezolid and >65-fold relative to vancomycin.

Antimicrobial susceptibility MIC90 MRSA Linezolid Vancomycin

Extremely Low Spontaneous Resistance Frequency Compared to Mupirocin

In a direct head-to-head resistance selection assay using S. aureus ATCC 29213, the spontaneous resistance frequency for AFN-1252 (active moiety of Afabicin) was <1.0 × 10⁻¹⁰ at 4× MIC, whereas mupirocin (a commonly used topical anti-staphylococcal agent) showed a resistance frequency of 2.5 × 10⁻⁸ under identical conditions [1]. This represents a >250-fold lower propensity for resistance development for AFN-1252 compared to mupirocin.

Resistance frequency Mutant prevention Mupirocin FabI inhibitor

Prodrug Enables Oral Bioavailability >80% vs. <5% for Active Moiety

In a patent-reported pharmacokinetic study in male Sprague-Dawley rats (n=3 per group), the prodrug Afabicin administered orally at 10 mg/kg achieved an absolute oral bioavailability of 82%, whereas the active moiety AFN-1252 administered under identical conditions showed bioavailability of <5% [1]. The plasma AUC₀–∞ for Afabicin was 4.8 μg·h/mL compared to 0.27 μg·h/mL for AFN-1252, a 17.8-fold increase.

Oral bioavailability Prodrug Pharmacokinetics Rodent model

Optimal Research and Industrial Applications for Afabicin Based on Differential Evidence


Oral Efficacy Studies in Murine Models of Systemic MRSA Infection

Given Afabicin's oral bioavailability >80% in rodents [1] and the extreme potency of its active moiety AFN-1252 against MRSA (MIC90 = 0.015 μg/mL) [2], this compound is specifically indicated for oral dosing in murine thigh or sepsis models where parenteral administration is undesirable. The combination of high oral exposure and low resistance frequency (<10⁻¹⁰) ensures that treatment outcomes reflect true antibacterial activity rather than emergence of resistant mutants during the 3-7 day study window [3].

Selectivity Panel Screening to Distinguish FabI-Dependent vs. FabI-Independent Anti-Staphylococcal Mechanisms

The >200,000-fold selectivity of AFN-1252 (active moiety) for S. aureus FabI over human FAS [1] makes Afabicin the preferred positive control for assays designed to validate that a novel compound's anti-staphylococcal activity is mediated through FabI inhibition. Unlike triclosan, which produces confounding human FAS inhibition, Afabicin's active moiety enables clean mechanism-of-action studies without off-target mammalian enzyme effects.

Long-Term Serial Passage Experiments for Resistance Evolution Studies

The spontaneous resistance frequency of <1.0 × 10⁻¹⁰ for AFN-1252 [1] is >250-fold lower than that of mupirocin, a standard topical agent. Therefore, Afabicin is uniquely suited for serial passage experiments lasting >30 days where maintaining susceptibility is critical. Procurement of Afabicin over mupirocin or other FabI inhibitors ensures that observed resistance, if any, arises from rare mutational events rather than high-frequency adaptive changes, providing cleaner genetic data.

Comparative PK/PD Studies Requiring Oral and IV Formulations from a Single Active Principle

Because Afabicin is a prodrug that rapidly converts to AFN-1252 in vivo, researchers can use Afabicin for oral dosing and AFN-1252 (if separately procured) for IV dosing to generate complete PK/PD relationships. The patent data showing 82% oral bioavailability for Afabicin vs. <5% for AFN-1252 [1] directly supports this dual-route strategy, enabling accurate calculation of absolute bioavailability and exposure-response modeling without formulation artifacts.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for Afabicin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.